molecular formula C14H12N6O B2720800 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile CAS No. 318284-41-2

1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile

Cat. No.: B2720800
CAS No.: 318284-41-2
M. Wt: 280.291
InChI Key: BWSZIUBPAOWHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile” has a molecular formula of C14H12N6O and an average mass of 280.285 Da . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a phthalazinyl group, a pyrazole group, and a carbonitrile group . The exact structure can be determined using spectroscopic methods such as FTIR, proton NMR, and 13C NMR .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and vapor pressure can be determined using appropriate analytical methods .

Scientific Research Applications

Corrosion Inhibition Properties

Research has shown that derivatives of pyrazole, including compounds structurally related to 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile, exhibit significant corrosion inhibition properties. These compounds have been tested on C-Steel surfaces in acidic environments, revealing that their corrosion inhibition efficiency increases with the concentration of the inhibitor but decreases with the increase in temperature. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a strong and efficient binding to the metal surface, which contributes to their corrosion inhibition capabilities (Abdel Hameed et al., 2020).

Synthesis of Heterocyclic Compounds

Derivatives of pyrazole are utilized in the synthesis of various heterocyclic compounds that have shown a wide range of pharmacological actions. These compounds serve as key intermediates for creating fused derivatives with potential biological activity. For instance, the synthesis and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have been extensively studied, revealing the versatility of these compounds in organic synthesis and their potential as biologically active molecules (Mironovich & Shcherbinin, 2014).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis of novel pyrazole derivatives, including this compound, for their antimicrobial and anticancer activities. These studies have led to the discovery of compounds exhibiting potent activity against a variety of bacterial and fungal strains, as well as showing cytotoxicity against cancer cell lines. The development of these compounds involves the exploration of their structure-activity relationships to enhance their therapeutic potential (El-ziaty et al., 2016).

Applications in Organic Synthesis

Compounds structurally related to this compound are employed as building blocks in organic synthesis. These compounds have been utilized in the synthesis of a wide array of heterocyclic compounds through one-pot multicomponent reactions, showcasing their importance in medicinal chemistry and drug development. The versatility of these compounds in synthesis underscores their importance in constructing complex molecular architectures with biological relevance (Patel, 2017).

Properties

IUPAC Name

1-methyl-5-[(4-oxo-3H-phthalazin-1-yl)methylamino]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-20-13(9(6-15)7-17-20)16-8-12-10-4-2-3-5-11(10)14(21)19-18-12/h2-5,7,16H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZIUBPAOWHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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